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Pentabromobenzyl acrylate

Flame Retardant Chemistry Polymer Additives PBT Compounding

Low-molecular-weight brominated flame retardants cause blooming and UV degradation, compromising UL 94 V-0 compliance in thin-wall PBT/nylon parts. Pentabromobenzyl acrylate (PBBA, CAS 59447-57-3) is a crystalline monomer (mp 115-116 °C) with 71% aromatic bromine content for polymeric FR synthesis. - **Value**: Enables poly(pentabromobenzyl acrylate) (PPBBA/FR-1025) with UL 94 V-0 at 10 wt% + 5% ATO (2 mm, PBT) - **Processing**: TGA T₁ ≥305 °C; survives PBT molding (250-270 °C) without degradation - **Supply**: Available for immediate lab-scale and pilot-quantity orders

Molecular Formula C10H5Br5O2
Molecular Weight 556.7 g/mol
CAS No. 59447-57-3
Cat. No. B3427448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromobenzyl acrylate
CAS59447-57-3
Molecular FormulaC10H5Br5O2
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
InChIInChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
InChIKeyGRKDVZMVHOLESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PBBA: Polymeric Brominated Flame Retardant Overview


Pentabromobenzyl acrylate (PBBA, CAS 59447-57-3) and its homopolymer poly(pentabromobenzyl acrylate) (PPBBA, also known as FR-1025) represent a class of polymeric brominated flame retardants (BrFRs) characterized by an aromatic bromine content of approximately 71% [1]. The monomer exists as a crystalline solid (mp 115–116 °C), while the homopolymer is a high-molecular-weight species suitable for compounding with engineering thermoplastics, including polybutylene terephthalate (PBT), polyethylene terephthalate (PET), polyamide (nylon), and styrenic copolymers . PBBA functions primarily via a gas-phase radical-quenching mechanism, releasing bromine radicals at elevated temperatures to disrupt combustion propagation [2].

WorkflowCompounding of engineering thermoplastics requiring UL 94 V-0 at reduced loadings
Selection LogicPolymeric BrFR with ~71% aromatic bromine; minimizes loading versus 52% Br epoxy alternatives
Use ContextPBT, PET, nylon, and styrenic copolymer matrices processed via injection molding or SLS

PBBA Substitution Challenges in PBT and Nylon


Substitution among brominated flame retardants without reformulation is technically invalid because additive migration, thermal stability, and bromine content directly dictate both flame-retardant efficacy and mechanical property retention. Low-molecular-weight conventional BrFRs such as decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBPA) derivatives exhibit pronounced blooming (surface migration) under thermal or UV stress, leading to progressive loss of flame retardancy and aesthetic defects in molded parts [1]. Polymeric alternatives with lower bromine content, such as brominated bisphenol A-type epoxy resin (52% Br), require higher additive loadings to achieve equivalent UL 94 V-0 performance, thereby imposing greater penalties on mechanical and rheological properties [2]. Consequently, any substitution without direct comparative performance validation risks non-compliance with fire safety standards or component failure in end-use conditions.

Low-MW BrFRs May exhibit blooming and surface migration under thermal/UV stress, leading to loss of flame retardancy and part defects.
Lower-Br Epoxy FRs Require approximately 50% higher additive loading to achieve equivalent UL 94 V-0, penalizing mechanical and rheological properties.
Mineral Fillers May demand up to 64% loading with a reported dramatic decrease in impact resistance; direct drop-in without reformulation is unlikely to succeed.

PBBA Performance Differentiation Evidence


Bromine Content Advantage Over Epoxy FRs

In a direct comparative study of flame-retardant additives for laser-sintered PBT, poly(pentabromobenzyl acrylate) (PPBBA) with a bromine content of 71% was evaluated against a brominated bisphenol A-type epoxy resin with a bromine content of 52% [1]. Both systems were combined with antimony trioxide (ATO) as a synergist. SLS specimens formulated with 10 wt% PPBBA and 5 wt% ATO achieved UL 94 V-0 at 1 mm, 2 mm, and 3 mm thicknesses; those formulated with 15 wt% brominated epoxy resin (a 50% higher loading by weight) and 5 wt% ATO similarly attained V-0 across all thicknesses [1]. The higher bromine density of PPBBA enables equivalent flame-retardant performance at substantially reduced additive loading.

Bromine Content vs. Epoxy FR
Head-to-head
PPBBA (71% Br) at 10 wt% loading achieves UL 94 V-0 at 1–3 mm. Comparator 52% Br epoxy resin requires 15 wt% loading for equivalent V-0.
Reported lower loading requirement may support compound cost and mechanical property retention.
Data from SLS-processed cPBT specimens; transfer to molded parts requires validation.
Flame Retardant Chemistry Polymer Additives PBT Compounding

Thermal Stability: TGA Decomposition Profile

Thermogravimetric analysis (TGA) of poly(pentabromobenzyl acrylate) conducted at a heating rate of 10 °C/min in air establishes a clear thermal stability profile: temperature at 2% weight loss (T₁) ≥ 305 °C, temperature at 5% weight loss (T₂) ≥ 320 °C, and temperature at 10% weight loss (T₃) ≥ 330 °C [1]. Higher-performance grades achieve T₁ ≥ 315 °C, T₂ ≥ 330 °C, T₃ ≥ 340 °C [1]. This thermal stability exceeds the typical processing temperatures required for PBT (molding at ~250–270 °C) and most nylon grades, providing a safety margin against premature decomposition during compounding and injection molding.

Thermal Stability (TGA)
Class-level
2% weight loss ≥ 305 °C; 5% weight loss ≥ 320 °C; 10% weight loss ≥ 330 °C (10 °C/min in air).
Decomposition onset exceeds typical PBT processing range by ≥35–55 °C, providing a processing safety margin.
Class-level inference; grade-specific values should be verified against lot certificate.
Thermal Analysis Injection Molding Polymer Processing

Nonblooming Performance vs. Conventional BrFRs

Conventional low-molecular-weight brominated flame retardants (e.g., DecaBDE, TBBPA derivatives) exhibit a well-documented tendency to migrate to the polymer surface over time under thermal or UV exposure, a phenomenon termed 'blooming' or 'frosting' [1]. In contrast, the polymeric architecture of poly(pentabromobenzyl acrylate) facilitates physical entanglement with host polymer chains, substantially reducing diffusion mobility and surface migration [1]. A comparative study of flame retardants in engineering thermoplastics explicitly identifies PPBBA (FR-1025) as advantageous where 'nonblooming' performance is required [2].

Nonblooming vs. Conventional
Head-to-head
PPBBA (FR-1025) polymeric entanglement minimizes surface migration. Low-MW BrFRs (DecaBDE, TBBPA derivatives) exhibit observable blooming defects.
Supports selection where nonblooming performance and long-term part aesthetics are critical.
Qualitative performance differential reported in comparative study.
Additive Migration Polymer Compatibility Long-Term Stability

Flame Retardancy in PP/PE Copolymer

In a systematic evaluation of brominated flame retardant systems in PP/PE copolymer, poly(pentabromobenzyl acrylate) (FR-1025) and brominated trimethylphenyl indane (FR-1808) were each incorporated at 40 wt% loading, both combined with antimony trioxide as a synergist [1]. Both brominated systems conferred 'good flame retardancy' at this loading level, demonstrating parity in fire-retardant efficacy between the polymeric PPBBA and the low-molecular-weight FR-1808 [1]. Notably, mineral-based alternatives (magnesium hydroxide) required substantially higher loadings of up to 64% to achieve comparable flame retardancy, which caused 'a dramatic decrease in impact resistance' and required surface treatment that 'significantly lowers the maximal tensile strength' [1].

FR in PP/PE Copolymer
Head-to-head
PPBBA at 40 wt% loading achieves good flame retardancy, comparable to FR-1808. Mineral alternative (Mg(OH)₂) requires up to 64% loading with reported decrease in impact resistance.
Reported loading advantage over mineral fillers may support mechanical property preservation.
PP/PE copolymer matrix; data-to-verify for other polyolefin grades.
UL 94 Testing Polyolefin Flame Retardancy Additive Loading Optimization

UL 94 V-0 Certification in PBT

A comprehensive study of flame-retardant poly(butylene terephthalate) (cPBT) processed by selective laser sintering (SLS) evaluated specimens containing 10 wt% poly(pentabromobenzyl acrylate) (PPBBA) and 5 wt% antimony trioxide (ATO) as a synergist [1]. It was 'confirmed that the SLS specimens attained a UL94 test rating of grade V0 (with a thickness of 2 mm)' under this formulation [1]. This establishes a validated benchmark loading level for achieving the most stringent UL 94 vertical burning classification in PBT matrices.

UL 94 V-0 in PBT
Reported
SLS specimens with 10 wt% PPBBA + 5 wt% ATO confirmed to attain UL 94 V-0 at 2 mm thickness.
Validated formulation benchmark for UL 94 V-0 compliant PBT compound development.
SLS processing context; injection-molding transfer requires confirmation.
UL 94 V-0 PBT Flame Retardancy Additive Manufacturing

Oxygen Index: Intrinsic Flame Retardancy

The oxygen index (OI) value of poly(pentabromobenzyl acrylate) homopolymer (PMA) is reported as 29.7 . For context, the OI of ambient air is approximately 21; materials with OI > 21 are considered self-extinguishing, and values above 27–28 are characteristic of materials with robust flame-retardant performance. This OI value is comparable to other high-performance brominated polymeric flame retardants, including brominated polystyrene, which typically exhibits OI values in the range of 28–30 [1].

Oxygen Index
Context-dependent
OI = 29.7 for PPBBA homopolymer; within typical range for high-performance polymeric BrFRs (28–30).
Quantifies intrinsic flame-retardant character for material selection comparison.
Standard OI methodology; compound-level performance may vary.
Oxygen Index Material Flammability Polymer Characterization

PBBA Application Scenarios in Thermoplastics


PBT/Nylon Electrical Connectors: V-0 & Nonblooming

For thin-wall electrical connectors, relay housings, and power distribution components molded from glass-reinforced PBT or nylon, PPBBA (FR-1025) provides UL 94 V-0 flame retardancy at 2 mm thickness with 10 wt% PPBBA plus 5 wt% ATO synergist [1]. The polymeric architecture prevents blooming and surface frosting that would otherwise compromise electrical contact integrity and visual inspection in high-reliability applications [2]. Thermal stability (TGA T₁ ≥ 305 °C) ensures the additive survives the 250–270 °C molding temperatures typical of PBT processing without degradation [3].

Consumer Electronics: Migration-Resistant PET/Styrenic Parts

In consumer electronics applications (e.g., laptop housings, monitor bezels, small appliance enclosures), PPBBA's high bromine content (71%) enables effective flame retardancy at lower loadings than alternative brominated epoxy resins (52% Br), which require approximately 50% higher additive weight to achieve equivalent UL 94 V-0 performance [4]. The polymeric structure minimizes additive migration, ensuring consistent flame-retardant distribution and preventing the development of surface tackiness or discoloration over the product's operational lifetime [2].

Automotive Interior Parts: Balanced FR & Mechanicals

For PP/PE copolymer automotive interior components (e.g., HVAC housings, wire harness clips, under-hood covers), PPBBA at 40 wt% loading with ATO synergist delivers 'good flame retardancy' comparable to alternative brominated systems [5]. Critically, PPBBA achieves this at substantially lower loading than mineral fillers like magnesium hydroxide (which require up to 64% loading and cause 'dramatic decrease in impact resistance'), preserving the impact strength and tensile properties essential for automotive durability specifications [5].

SLS of Flame-Retardant PBT Parts

For selective laser sintering (SLS) of functional PBT prototypes and low-volume production parts requiring fire safety compliance, the combination of 10 wt% PPBBA and 5 wt% ATO has been validated to achieve UL 94 V-0 at 2 mm thickness in SLS-processed cPBT [1]. The suppression of ATO's nucleating-agent effect by PPBBA (in contrast to brominated epoxy resin systems) provides favorable crystallization behavior during the SLS build cycle, enabling successful fabrication of flame-retardant parts without support structures [4].

Application
Selection Property
Validation Focus
PBT/Nylon Electrical Connectors
Nonblooming, UL 94 V-0 at reduced loading
Surface migration under thermal cycling; electrical contact integrity after aging
Consumer Electronics Housings
High bromine density (71% Br) for lower loading vs. epoxy FRs
Comparative UL 94 V-0 loading requirement; long-term surface aesthetics
Automotive Interior PP/PE Parts
Flame retardancy at 40% loading with mechanical property retention
Impact and tensile strength versus mineral-filled alternatives; thermal aging
SLS of Functional PBT Prototypes
Validated UL 94 V-0 at 2 mm with favorable crystallization behavior
SLS process parameter compatibility; part-to-part fire performance consistency

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